![molecular formula C18H17N5O4S B2834774 3-methyl-2-oxo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1,3-benzoxazole-5-sulfonamide CAS No. 2034355-04-7](/img/structure/B2834774.png)

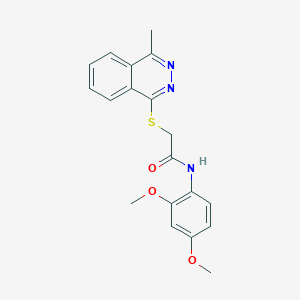

3-methyl-2-oxo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1,3-benzoxazole-5-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The compound’s class or family (e.g., ester, amide, alkane) is also mentioned, along with any important functional groups.

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions (temperature, pressure, solvent) used in each step, as well as the yield and purity of the product.Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure. The analysis includes the spatial arrangement of atoms, the lengths and angles of bonds, and the presence of any chiral centers.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions.Physical And Chemical Properties Analysis

This includes the compound’s physical properties (melting point, boiling point, solubility, etc.) and chemical properties (acidity or basicity, reactivity, stability, etc.).Scientific Research Applications

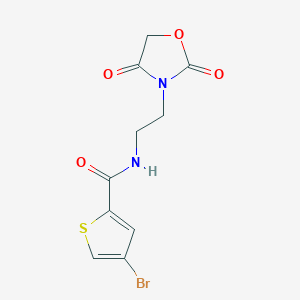

Synthesis and Antibacterial Evaluation

Research has focused on synthesizing new heterocyclic compounds containing a sulfonamido moiety, demonstrating potential as antibacterial agents. The synthesis involves reacting precursors with a variety of active methylene compounds and hydrazine derivatives to produce pyrazole and oxazole derivatives, among others. These compounds were tested for antibacterial activity, and several exhibited high effectiveness, highlighting their potential in developing new antibacterial treatments (Azab, Youssef, & El-Bordany, 2013).

Antimicrobial Activity of Heterocycles

Further studies on sulfonamide derivatives have shown significant antimicrobial properties. By synthesizing various heterocycles based on sulfonamide frameworks and testing their effectiveness against bacteria and fungi, researchers have identified compounds with potent antimicrobial activities. This highlights the versatility of sulfonamide compounds in addressing a range of microbial threats and their potential in antimicrobial drug development (El‐Emary, Al-muaikel, & Moustafa, 2002).

Antimalarial and COVID-19 Applications

Sulfonamide compounds have also been investigated for their antimalarial activities and potential applications in treating COVID-19. Through computational calculations and molecular docking studies, certain sulfonamide derivatives have been identified with promising antimalarial properties and favorable ADMET profiles. Additionally, molecular docking studies have suggested the potential of these compounds in binding to key proteins associated with SARS-CoV-2, indicating their possible utility in COVID-19 therapeutic strategies (Fahim & Ismael, 2021).

Novel Sulfone-linked Bis Heterocycles

The synthesis of novel sulfone-linked bis heterocycles has demonstrated pronounced antimicrobial activity, particularly in compounds that integrate pyrazoline with thiadiazoles, oxadiazoles, and triazoles. This underscores the potential of designing multifunctional sulfonamide-based molecules for enhanced antimicrobial effects, offering new avenues for drug discovery and development (Padmavathi, Thriveni, Reddy, & Deepti, 2008).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and any precautions that need to be taken while handling it.

Future Directions

This could involve potential applications of the compound, further reactions or syntheses that could be explored, or any other research that could be done based on the current findings.

properties

IUPAC Name |

3-methyl-2-oxo-N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]-1,3-benzoxazole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O4S/c1-22-16-10-15(2-3-17(16)27-18(22)24)28(25,26)21-8-9-23-12-14(11-20-23)13-4-6-19-7-5-13/h2-7,10-12,21H,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWBQEGHASQMQMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)S(=O)(=O)NCCN3C=C(C=N3)C4=CC=NC=C4)OC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-2-oxo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1,3-benzoxazole-5-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2834691.png)

![3-[3-(6-Oxo-3-phenylpyridazin-1-yl)azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2834693.png)

![5-({[(Tert-butoxy)carbonyl]amino}methyl)-1,3-oxazole-4-carboxylic acid](/img/structure/B2834696.png)

![2-(4-methoxyphenyl)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2834699.png)

![2,2-Difluoro-7-methyl-4-oxaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B2834703.png)